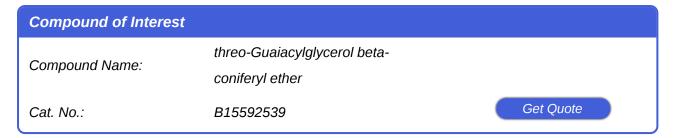


Application Note: 1H and 13C NMR Analysis of threo-Guaiacylglycerol β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and reference data for the 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of threo-Guaiacylglycerol β -coniferyl ether, a significant lignin model compound.

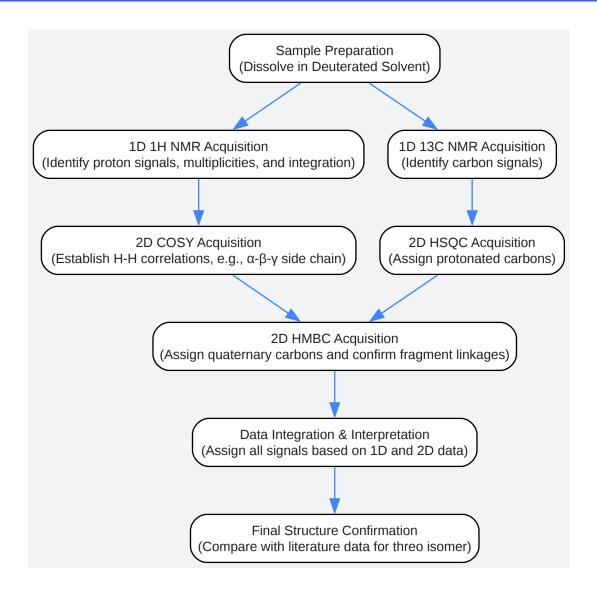
Introduction

Threo-Guaiacylglycerol β -coniferyl ether is a neolignan, a dimer of two phenylpropanoid units, that represents the most common linkage type (β -O-4) found in lignin. The structural elucidation of such compounds is crucial for understanding lignin's biosynthesis, structure, and degradation, which is vital for applications in biomass conversion, pulping chemistry, and the development of novel therapeutics. NMR spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of these isomers. This note details the experimental procedure and provides tabulated 1H and 13C NMR data for the threo isomer.

Molecular Structure and Atom Numbering

The structural formula of guaiacylglycerol β -coniferyl ether, with the conventional atom numbering for NMR assignment, is presented below. The distinction between the threo and erythro diastereomers is determined by the relative stereochemistry at the C α and C β positions.





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